
3-(5,5-Diphenyloxolan-2-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,5-Diphenyloxolan-2-YL)propan-1-OL is an organic compound with the molecular formula C19H22O2. It belongs to the class of oxolanes, which are five-membered ring compounds containing an oxygen atom. This compound is characterized by the presence of a diphenyl-substituted oxolane ring attached to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL typically involves the reaction of diphenylacetaldehyde with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate oxirane, which subsequently undergoes ring-opening to yield the desired oxolane product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Diphenyloxolan-2-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diphenylacetic acid or diphenylacetaldehyde.
Reduction: Formation of diphenylpropane.
Substitution: Formation of diphenylpropyl halides or amines.
Scientific Research Applications
3-(5,5-Diphenyloxolan-2-YL)propan-1-OL has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol: Similar structure but with a dimethyl-substituted oxolane ring.
3-(2,5,6-Triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)propan-1-ol: Contains an imidazole ring instead of an oxolane ring.
Uniqueness
3-(5,5-Diphenyloxolan-2-YL)propan-1-OL is unique due to its diphenyl-substituted oxolane ring, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its unique reactivity and applications .
Properties
CAS No. |
653569-76-7 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(5,5-diphenyloxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C19H22O2/c20-15-7-12-18-13-14-19(21-18,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,20H,7,12-15H2 |
InChI Key |
HBUQRUCEUDRUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


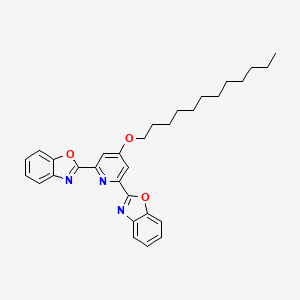
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene](/img/structure/B12531737.png)
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
![Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-](/img/structure/B12531750.png)
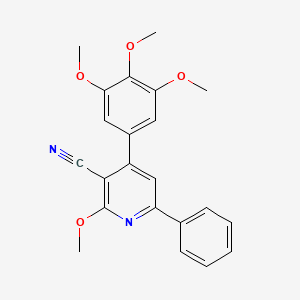

![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
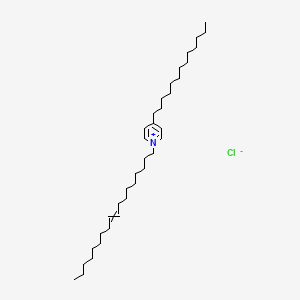
![Ethanone, 2-[4-[[(4S,5R)-4,5-bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-yl]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)-](/img/structure/B12531784.png)
![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)

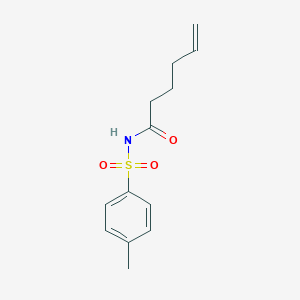
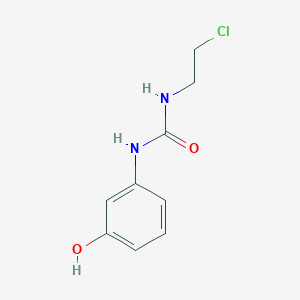
![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
